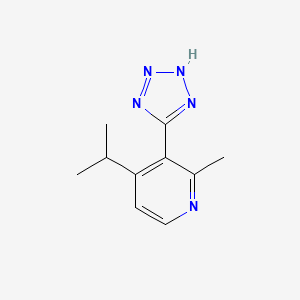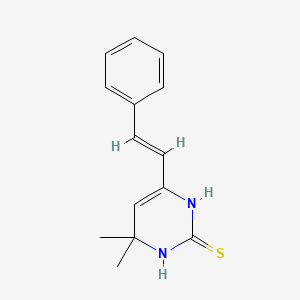![molecular formula C15H16N4O3S B5557287 4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5557287.png)
4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related triazine derivatives involves multiple steps, including the reaction of starting materials such as amino triazoles with aldehydes to form Schiff bases, followed by further modifications and reactions to introduce specific functional groups and achieve the desired structure. The synthesis processes often involve solvent-free microwave synthesis, which is a green chemistry approach providing advantages in terms of efficiency and environmental impact (Tabatabaee et al., 2007).
Molecular Structure Analysis
The molecular structure of triazine derivatives, including the target compound, has been elucidated using techniques such as X-ray diffraction. These studies reveal the crystalline structure and conformation of the molecules, providing insights into their stereochemistry and the arrangement of functional groups. For instance, specific triazine derivatives have been characterized by their triclinic crystal structure, shedding light on the spatial arrangement essential for understanding their reactivity and interactions (Tabatabaee et al., 2007).
Chemical Reactions and Properties
Triazine derivatives undergo various chemical reactions, reflecting their rich chemistry. These include condensation with aldehydes to form Schiff bases, reactions with hydrazine to form hydrazide derivatives, and cyclization reactions leading to the formation of novel triazine rings. These reactions are fundamental to modifying the compound's structure and introducing new functional groups, thereby influencing its properties and potential applications (Bekircan et al., 2008).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the behavior of triazine derivatives in different environments and applications. For instance, the solubility in various solvents can affect their utility in chemical reactions and pharmaceutical formulations. However, specific data on the physical properties of "4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one" was not found in the searched literature, suggesting a gap in the research.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, define the versatility and potential applications of triazine derivatives. These properties are influenced by the molecular structure, particularly the presence and positioning of functional groups. The synthesis and structural elucidation studies provide foundational knowledge for understanding these chemical properties and guiding further modifications and applications of the compound (Tabatabaee et al., 2006).
科学的研究の応用
Synthesis and Antimicrobial Activities
Research has focused on synthesizing novel derivatives of 1,2,4-triazole and exploring their antimicrobial properties. For instance, a study by Bektaş et al. (2010) detailed the synthesis of new 1,2,4-triazole derivatives, demonstrating their moderate to good antimicrobial activities against various microorganisms. This highlights the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Anti-inflammatory and Analgesic Agents
Another avenue of research involves the synthesis of compounds derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic activities. Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, which were found to inhibit cyclooxygenase enzymes and demonstrated substantial anti-inflammatory and analgesic properties, indicating their potential for therapeutic applications (Abu‐Hashem et al., 2020).
Anticancer Evaluation
Compounds within this class have also been evaluated for their anticancer potential. Bekircan et al. (2008) investigated the anticancer activity of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives against a panel of 60 cancer cell lines, showcasing the relevance of such compounds in cancer research (Bekircan et al., 2008).
Schiff Bases and Crystal Structures
Research by Tabatabaee et al. (2006) on Schiff bases derived from 4-amino-6-methyl-3-thio-3,4-dihydro-1,2,4-triazin-5(2H)-one, including methoxybenzaldehyde derivatives, has provided insights into their crystal structures and potential applications in materials science and pharmacology (Tabatabaee et al., 2006).
特性
IUPAC Name |
4-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-4-7-22-12-6-5-11(8-13(12)21-3)9-16-19-14(20)10(2)17-18-15(19)23/h4-6,8-9H,1,7H2,2-3H3,(H,18,23)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOESWTDQJSTICB-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N(C1=O)N=CC2=CC(=C(C=C2)OCC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=S)N(C1=O)/N=C/C2=CC(=C(C=C2)OCC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5557207.png)
![N-methyl-N-[2-(pyrrolidin-1-ylmethyl)benzyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5557211.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5557216.png)
![2-{4-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5557223.png)
![1-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]piperidine](/img/structure/B5557232.png)
![ethyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5557241.png)
![5-bromo-3-[(4-methylphenyl)imino]-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5557243.png)
![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5557263.png)

![N-[4-(cyanomethyl)phenyl]-3-methylbenzamide](/img/structure/B5557278.png)
![N-[2-(1-pyrrolidinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5557279.png)
![N-[2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5557284.png)

